molecular formula C14H22NO4PS B051689 Isofenphos-methyl CAS No. 99675-03-3

Isofenphos-methyl

Cat. No. B051689
CAS RN: 99675-03-3
M. Wt: 331.37 g/mol
InChI Key: IXTOWLKEARFCCP-UHFFFAOYSA-N
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Description

Isofenphos-methyl is a chemical compound primarily studied and utilized for its potential applications in various fields. Despite its specific applications not being the focus here, understanding its synthesis, molecular structure, and properties is crucial for both academic and practical purposes.

Synthesis Analysis

The synthesis of compounds like Isofenphos-methyl often involves complex chemical reactions, utilizing various precursors and reagents to achieve the desired chemical structure. A practical synthesis method for related compounds typically involves cross-coupling reactions, highlighting the importance of selecting suitable reagents and conditions for efficient synthesis (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of Isofenphos-methyl, like other chemical compounds, is determined by its atomic composition and the spatial arrangement of its atoms. Techniques such as NMR spectroscopy and molecular modeling play a crucial role in elucidating these structures, providing insights into the compound's reactivity and properties.

Chemical Reactions and Properties

Isofenphos-methyl's chemical reactions and properties are influenced by its molecular structure. Its reactivity can be explored through studies on similar compounds, where the interaction with various reagents and conditions reveals the compound's behavior in chemical reactions. For example, methylene- and alkylidenecyclopropane derivatives demonstrate the impact of molecular strain on reactivity, which could be relevant for understanding Isofenphos-methyl's chemical properties (Pellissier, 2014).

Scientific Research Applications

  • Environmental Behavior and Biological Effect :

    • (R)-Isofenphos-methyl degrades preferentially in river water and vegetables, but amplifies in certain soils.
    • (S)-Isofenphos-methyl shows higher bioactivity and toxicity against various insect targets and non-target organisms, while (R)-isofenphos-methyl is more potent for certain soil organisms. This study provides insights for risk assessments of pesticides and their rational use (Gao et al., 2019).
  • Enhanced Degradation by Soil Microorganisms :

    • Soil microorganisms can enhance the degradation of isofenphos-methyl, particularly in soils with a history of isofenphos-methyl use. Degradation products include isopropyl salicylate and CO2. This discovery is crucial for understanding the environmental fate of isofenphos-methyl (Racke & Coats, 1987).
  • Detection in Agricultural Products :

    • Surface-enhanced Raman spectroscopy (SERS) with chemometric methods can effectively detect isofenphos-methyl residues in corn, contributing to food safety measures (Liu et al., 2017).
  • Enantioselective Disposition and Metabolic Products in Rats :

    • Investigating the enantioselective distribution and metabolism of isofenphos-methyl and its metabolites in rats has revealed specific enantiomers as potential biomarkers for human biomonitoring of isofenphos-methyl exposure (Gao et al., 2020).
  • Enantioselective Analysis in Vegetables :

    • The enantioselective degradation of isofenphos-methyl in various vegetables was studied, showing different degradation rates and selectivities, which are important for food safety evaluation (Wang et al., 2018).
  • Biomarker Potential in Humans :

    • Isofenphos-methyl metabolites, especially isocarbophos oxon (ICPO), are proposed as potential biomarkers for monitoring isofenphos-methyl exposure in humans. This finding is significant for public health monitoring (Gao et al., 2019).

Safety And Hazards

Isofenphos-methyl is fatal if swallowed . It is also fatal in contact with skin . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTOWLKEARFCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912551
Record name Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofenphos-methyl

CAS RN

99675-03-3, 83542-84-1
Record name Isofenphos-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99675-03-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester
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Record name Methyl-ISP
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isofenphos-methyl
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Record name METHYL-ISP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
801
Citations
B Gao, S Zhao, Z Zhang, L Li, K Hu, AE Kaziem… - Environment …, 2019 - Elsevier
… Isofenphos-methyl (IFP) is a very active and persistent chiral insecticide. However, IFP has … could be metabolized in human liver microsomes to isofenphos-methyl oxon (IFPO, 52.7%), …
Number of citations: 23 www.sciencedirect.com
D Liu, Y Han, L Zhu, W Chen, Y Zhou, J Chen… - Food Analytical …, 2017 - Springer
… methods to analyze isofenphos-methyl in corns. To the best of our knowledge, this is the first report of detecting isofenphos-methyl in agricultural products using SERS methods. …
Number of citations: 21 link.springer.com
B Gao, Z Zhang, L Li, AE Kaziem, Z He, Q Yang… - Science of the total …, 2019 - Elsevier
… biological effects between the isofenphos‑methyl enantiomers on different target and … behaviors of isofenphos‑methyl racemic and the optically pure isofenphos‑methyl enantiomers …
Number of citations: 44 www.sciencedirect.com
B Gao, Q Zhang, M Tian, Z Zhang, M Wang - Analytical and bioanalytical …, 2016 - Springer
… of isofenphos-methyl enantiomers in food and environmental samples. The stereoselective … of isofenphos-methyl in pak choi has shown that the (R)-(−)-isofenphos-methyl isomer (half-…
Number of citations: 39 link.springer.com
L Wang, X Wang, S Di, P Qi, Y Sun, X Yang… - … Science and Pollution …, 2018 - Springer
… the concentrations of the two enantiomers of isofenphos-methyl in the soil samples were found to be … granular isofenphos-methyl in trial fields. In pak choi, the (R)-(−)-isofenphos-methyl …
Number of citations: 14 link.springer.com
B Gao, S Zhao, H Shi, Z Zhang, L Li, Z He, Y Wen… - Environment …, 2020 - Elsevier
Isofenphos-methyl (IFP), a chiral organophosphorus pesticide, is one of the main chemicals used to control underground insects and nematodes. Recently, the use of IFP on vegetables …
Number of citations: 17 www.sciencedirect.com
Y Wu, J Wang, Y Xia, K Tang, J Xu, A Wang… - Ecotoxicology and …, 2023 - Elsevier
Isofenphos-methyl (IFP) is widely used as an organophosphorus for controlling underground insects and nematodes. However, excessive use of IFP may pose potential risks to the …
Number of citations: 2 www.sciencedirect.com
X Chen, F Dong, J Xu, X Liu, Z Chen, N Liu… - … of Chromatography B, 2016 - Elsevier
… the isofenphos-methyl on the level of enantiomers. … isofenphos-methyl was prepared in pure MeOH and gradually diluted to 5, 10, 20, 50, 100 and 200 μg/L for isofenphos-methyl (2.5, 5, …
Number of citations: 37 www.sciencedirect.com
R Li, Y Liu, J Zhang, K Chen, S Li, J Jiang - Applied microbiology and …, 2012 - Springer
… profenofos, isofenphos-methyl, and isofenphos. In this study, the isofenphos-methyl hydrolase … scl-2, and the characteristics of the isofenphos-methyl hydrolase (Imh) were systematically …
Number of citations: 23 link.springer.com
J Zhu, L Fu, C Jin - Fresenius Environmental Bulletin, 2019 - cabdirect.org
A strain IM-5 capable of highly degrading isofenphos-methyl was isolated from soil. The strain IM-5 was identified as Bacillus atrophaeus based on 16S rRNA and analysis of …
Number of citations: 14 www.cabdirect.org

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